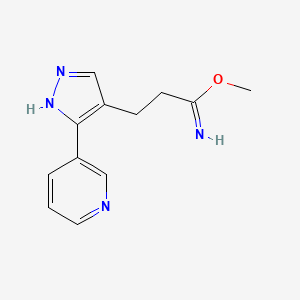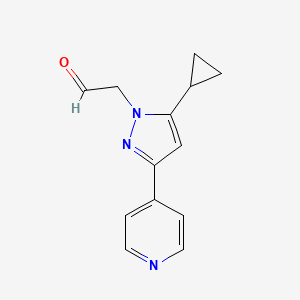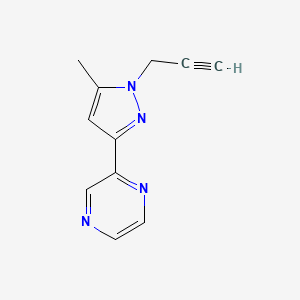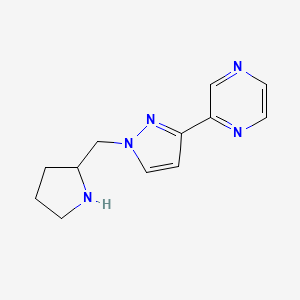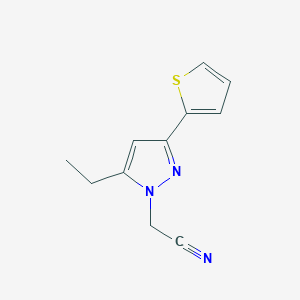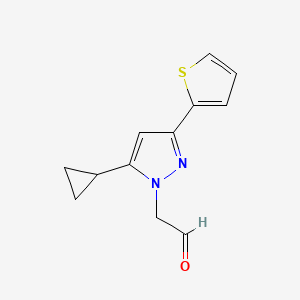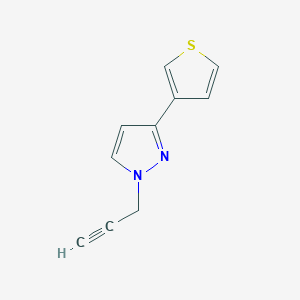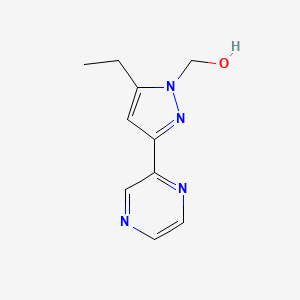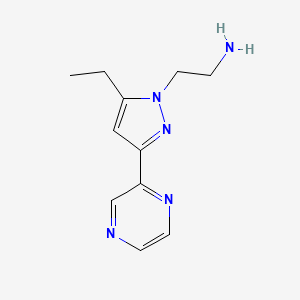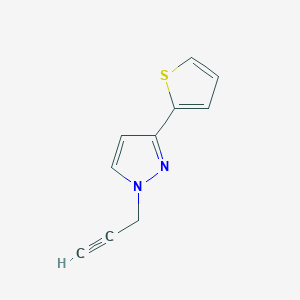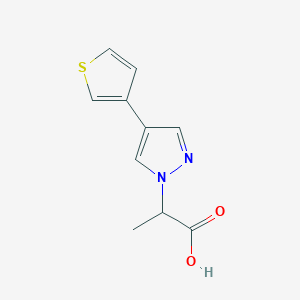
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Descripción general
Descripción
2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid (2-TPPA) is an organic compound belonging to the class of carboxylic acids. It is a thiophene derivative and is widely used in scientific research due to its unique properties. 2-TPPA has been used in the synthesis of various compounds, such as thiophene derivatives, oxazoles, and pyrazoles, as well as in the synthesis of polymers. It has been studied for its potential applications in a variety of fields, such as biochemistry, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene derivatives: , such as 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid, have been explored for their pharmacological properties . They exhibit a range of activities including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . These compounds can be synthesized using methods like the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to create aminothiophene derivatives .
Material Science
In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . They are used in organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electronic properties .
Industrial Chemistry
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They help protect materials from corrosion, thereby extending the life of industrial equipment and reducing maintenance costs .
Electronics
The electronic applications of thiophene derivatives include their use in adhesion promoters between metal oxide and polythiophene layers. This is crucial for the production of multilayer electronic devices .
Environmental Science
In environmental science, thiophene derivatives could be used to detect and absorb pollutants . Their ability to bind to various substances makes them potential candidates for environmental sensors and clean-up materials .
Agriculture
Thiophene derivatives have potential applications in agriculture as well. They could be used to develop new pesticides or plant growth regulators . The molecular structure of thiophene allows for a variety of functional groups to be attached, which can be tailored to target specific pests or promote growth in crops .
Propiedades
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFFDXUZFWQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



